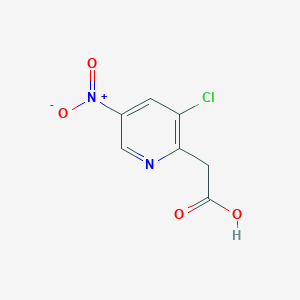
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 3-position and a nitro group at the 5-position of the pyridine ring, along with an acetic acid moiety at the 2-position. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid typically involves the nitration of 3-chloropyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to yield 3-chloro-5-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-(3-aminopyridin-5-yl)acetic acid.
Reduction: Formation of 2-(3-chloro-5-aminopyridin-2-yl)acetic acid.
Oxidation: Formation of this compound derivatives.
Scientific Research Applications
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid
- 2-(5-nitropyridin-3-yl)acetic acid
- 3-nitropyridine-2-sulfonic acid
Uniqueness
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1694868-90-0 |
|---|---|
Molecular Formula |
C7H5ClN2O4 |
Molecular Weight |
216.58 g/mol |
IUPAC Name |
2-(3-chloro-5-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-1-4(10(13)14)3-9-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI Key |
GMNRGJALAPZARM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















